molecular formula C9H10BrFO B1383063 1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene CAS No. 1785433-77-3

1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene

Cat. No.: B1383063
CAS No.: 1785433-77-3
M. Wt: 233.08 g/mol
InChI Key: JBXGRNGFEZIBDX-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene is a versatile halogenated aromatic intermediate of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a benzene ring substituted with both a methoxy group and a 2-bromo-1-fluoroethyl side chain, a combination that offers two distinct reactive sites for chemical manipulation. The benzylic bromide is a proficient electrophile, amenable to nucleophilic substitution reactions or metal-halogen exchange, facilitating the formation of new carbon-carbon bonds. Concurrently, the presence of a fluorine atom adjacent to the bromine introduces electronic and steric influences that can modulate both the reactivity and the metabolic stability of resulting molecules, a key consideration in the design of bioactive compounds . The 3-methoxybenzene (meta-substituted anisole) moiety is a common pharmacophore and synthetic precursor found in various functional materials and active pharmaceutical ingredients (APIs). Researchers can utilize this compound as a key building block in the synthesis of more complex structures, such as in the development of ligands for catalysis or in the construction of molecular scaffolds for biological screening . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, or for human consumption. Researchers should handle this compound with appropriate safety precautions in a well-ventilated laboratory, using suitable personal protective equipment.

Properties

IUPAC Name

1-(2-bromo-1-fluoroethyl)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXGRNGFEZIBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Step 1: Bromination of 3-methoxybenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) at controlled temperatures (around 0–25°C).
  • Step 2: Fluorination of the benzylic position via nucleophilic substitution with fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor, under mild conditions to avoid aromatic substitution.

Data Table 1: Bromination and Fluorination Conditions

Step Reagents Catalyst Temperature Yield (%) Notes
1 Br₂, FeCl₃ - 0–25°C 70–85 Aromatic bromination mainly ortho/para
2 DAST or Selectfluor - 0–25°C 65–80 Benzylic fluorination

Research Findings:

  • Electrophilic bromination selectively occurs at the ortho and para positions relative to the methoxy group due to activating effects.
  • Benzylic fluorination yields are optimized at low temperatures to prevent aromatic substitution or over-fluorination.

Halogen Exchange via Nucleophilic Substitution

Method Overview:
Starting from aromatic halides, such as 3-methoxy-1-bromobenzene, nucleophilic fluorination can be achieved using fluoride sources like cesium fluoride (CsF) in polar aprotic solvents.

Procedure:

  • Step: React 3-methoxy-1-bromobenzene with CsF in dimethylformamide (DMF) at elevated temperatures (~80°C) for several hours.

Data Table 2: Nucleophilic Fluorination Conditions

Starting Material Fluoride Source Solvent Temperature Yield (%) Notes
3-Methoxy-1-bromobenzene CsF DMF 80°C 55–75 Nucleophilic substitution at bromide

Research Findings:

  • Fluorination efficiency depends on the leaving group and the fluoride source.
  • Nucleophilic substitution favors primary and benzylic halides; aromatic halides require more forcing conditions.

Multi-step Synthesis via Cross-Coupling and Halogenation

Method Overview:
A more controlled approach involves initial Suzuki or Stille coupling to introduce the methoxyphenyl group, followed by halogenation and fluorination.

Procedure:

  • Step 1: Cross-coupling of 3-methoxyphenylboronic acid with a suitable halogenated benzene derivative.
  • Step 2: Bromination at the desired position using N-bromosuccinimide (NBS) under radical conditions.
  • Step 3: Fluorination at the benzylic position using Selectfluor or DAST.

Data Table 3: Multi-step Synthesis

Step Reagents Conditions Yield (%) Notes
1 Boronic acid + halogenated benzene Pd(PPh₃)₄, base 70–85 Cross-coupling
2 NBS Radical conditions, heat 60–75 Aromatic bromination
3 DAST/Selectfluor Mild conditions 60–80 Benzylic fluorination

Research Findings:

  • Cross-coupling provides high regioselectivity and functional group tolerance.
  • Sequential halogenation and fluorination allow precise control over substitution patterns.

Summary of Key Research Findings

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromo and fluoro groups can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding hydrocarbons.

Scientific Research Applications

Organic Synthesis

This compound acts as an important building block in organic synthesis. It can be utilized to create more complex molecules through various reactions:

  • Coupling Reactions: Participating in Suzuki-Miyaura and Heck reactions to form biaryl compounds.
  • Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups, making it versatile for synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research has indicated potential applications in drug development:

  • Anticancer Activity: Studies have shown that 1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene exhibits inhibitory effects on certain cancer cell lines. For example, it has been noted to enhance the efficacy of existing chemotherapy agents, leading to increased apoptosis in breast cancer cells.
    StudyFindings
    Study 1: Inhibition of Tumor GrowthSignificant inhibition of breast cancer cell proliferation linked to apoptosis induction.
    Study 2: Synergistic Effects with ChemotherapeuticsEnhanced cytotoxic effects when combined with established chemotherapeutics.

Biological Research

The compound's electrophilic nature allows it to interact with biological macromolecules such as proteins and nucleic acids:

  • Enzyme Inhibition Studies: It has been investigated for its potential as an enzyme inhibitor, providing insights into metabolic pathways and interactions within biological systems.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities and synthetic applications of this compound:

  • Case Study 1: Anticancer Mechanism
    • Researchers observed that this compound induced apoptosis in cancer cell lines through modulation of signaling pathways associated with cell survival.
  • Case Study 2: Drug Development
    • Investigations into its use as a precursor in synthesizing new therapeutic agents have shown promising results, particularly in the context of targeted cancer therapies.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The bromo and fluoro groups can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

Halogen Position and Chain Length
  • 1-(2-Bromo-1-fluoroethyl)-4-methoxybenzene (2d) : Differs in methoxy position (para vs. meta) but shares the bromofluoroethyl chain. Its synthesis via bromofluorination yielded a 19F NMR signal at δ −171.2 (m), indicating fluorine’s electronic environment .
  • 1-(1-Bromopropyl)-3-methoxybenzene (CID 57468504) : Features a brominated propyl chain (bromine at C1) instead of ethyl. The longer chain increases lipophilicity (logP ~3.2) compared to the target compound .
  • 1-(3-Bromopropyl)-3-methoxybenzene (ALA-M695814-2g) : Bromine at C3 of the propyl chain. This positional isomer may exhibit distinct reactivity in nucleophilic substitutions due to steric accessibility .
Substituent Linkage
  • 1-(Hex-5-enyloxy)-3-methoxybenzene (5a) : Contains an alkenyloxy group linked via oxygen. The double bond introduces conjugation, altering UV-Vis absorption (λmax ~270 nm) compared to halogenated analogs .
  • 1-(Bromoethynyl)-3-methoxybenzene : An ethynyl group with bromine enhances electrophilicity, enabling click chemistry applications. The triple bond results in distinct 13C NMR signals (e.g., δ 90–100 ppm for sp-hybridized carbons) .

Key Differences :

  • Bromofluorination (target compound) offers regioselectivity but may require careful optimization to minimize di/tribromination byproducts, as seen in .
  • Grignard-based syntheses (e.g., ) face challenges with precipitate formation, reducing yields in bulk reactions .

Spectral Data Comparison

NMR Spectroscopy
  • Target Compound : Expected 19F NMR δ ~−170–175 ppm (similar to 2d in ) and 1H NMR signals for ethyl chain protons (δ 3.5–4.5 ppm, split due to Br/F coupling) .
  • 1-(2-Fluoropropyl)-3-methoxybenzene (F13) : 1H NMR shows triplet for CH2F (δ 4.5 ppm, J = 47 Hz), differing from the target’s vicinal Br/F coupling .
  • 1-Bromo-3-((3-bromobenzyl)oxy)benzene (9d) : Aromatic protons resonate at δ 7.58 (s, 1H), influenced by electron-withdrawing bromine .
Mass Spectrometry
  • Target Compound : Expected molecular ion [M]+ at m/z 248 (C9H10BrFO).
  • 1-(3-Bromopropyl)-3-methoxybenzene : ESI/MS shows [M+H]+ at m/z 229.11, consistent with C10H13BrO .

Physicochemical Properties

Property Target Compound 1-(3-Bromopropyl)-3-methoxybenzene 1-(Hex-5-enyloxy)-3-methoxybenzene
Molecular Weight 248.08 g/mol 229.11 g/mol 206.28 g/mol
Purity (Typical) ~98%* ≥95% >95%
LogP (Predicted) 2.8 3.1 2.5

*Based on tert-butoxy analog purity in .

Key Insight: Fluorine’s electronegativity reduces logP compared to non-fluorinated analogs, enhancing aqueous solubility.

Biological Activity

1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene, also known by its CAS number 1785433-77-3, is a halogenated aromatic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, including its mechanisms of action, antimicrobial properties, anticancer effects, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interactions : The compound can inhibit or activate various enzymes through non-covalent interactions facilitated by its halogen substituents and methoxy group. This modulation can influence metabolic pathways and cellular functions.
  • Cell Signaling Modulation : It may affect cell signaling pathways, potentially altering gene expression and cellular metabolism.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against several bacterial strains.

Antimicrobial Properties

Research has demonstrated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values for notable bacterial strains are summarized in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-resistant S. aureus (MRSA)32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate a promising potential for this compound in developing new antibacterial therapies.

Anticancer Activity

The anticancer properties of this compound have been evaluated in vitro against colorectal cancer cell lines. The cytotoxic effects are quantified by the IC50 values, as shown in the table below:

Cell LineIC50 (µM)
LS174T (Colorectal carcinoma)23 ± 11
HCT116 (Colorectal carcinoma)19 ± 8

In a study focusing on the WNT signaling pathway critical for tumor growth, this compound exhibited significant inhibition, suggesting a targeted approach in cancer therapy.

Case Studies

Colorectal Cancer Inhibition :
A study employed a luciferase reporter assay to measure WNT pathway activity in colorectal cancer cell lines treated with this compound. The results indicated potent inhibition with an IC50 value of approximately 23 µM in LS174T cells, underscoring its role in targeting pathways essential for tumor proliferation.

Antimicrobial Efficacy :
Another investigation assessed the antimicrobial properties of the compound against MRSA and other pathogens. The findings revealed effective inhibition of bacterial growth, supporting its potential application in developing novel antibacterial agents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a reaction using 3-methoxyphenol and p-bromofluorobenzene with CuI/K₂CO₃ in DMF at 150°C under nitrogen, yielding 79% after extraction and purification. Alternative routes involve bromo-fluorination of ethynyl precursors, as shown in , where 1-(2-Bromoethynyl)-3-methoxybenzene was synthesized in 94% yield via Sonogashira coupling. Optimization factors include temperature, catalyst loading (e.g., CuI), and solvent choice (DMF vs. THF).

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodology :

  • ¹H NMR (CDCl₃): Look for methoxy (-OCH₃) singlet at δ ~3.76–3.79 ppm and splitting patterns from the bromo-fluoroethyl group (e.g., δ 7.15–7.26 ppm for aromatic protons; , ).
  • ¹³C NMR : Identify carbons adjacent to bromine (δ ~49.6 ppm) and fluorine (δ ~115–129 ppm; ).
  • IR : Confirm C-Br (500–600 cm⁻¹) and C-F (1000–1100 cm⁻¹) stretches ( ).
  • MS : Molecular ion [M⁺] at m/z 248 (calculated for C₉H₉BrFO) with fragmentation patterns matching bromo-fluoroethyl loss ( ).

Q. What are the stability considerations for storing and handling this compound?

  • Methodology :

  • Light sensitivity : Store in amber vials to prevent photodegradation of the bromo-fluoroethyl group ( , ).
  • Moisture : Use anhydrous solvents and inert atmospheres (N₂/Ar) to avoid hydrolysis of the bromine substituent ( , ).
  • Temperature : Long-term storage at –20°C is recommended, as elevated temperatures may induce decomposition ( ).

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for derivatives of this compound?

  • Methodology : Contradictions in regioselectivity (e.g., bromination vs. fluorination) can be analyzed via isotopic labeling (²H/¹⁸O) or computational modeling (DFT). For example, highlights discrepancies in iodovinyl sulfonylation yields (65–66%) for structurally similar compounds, which may arise from steric effects or electronic modulation by the methoxy group. Cross-referencing experimental data (e.g., NMR kinetics) with computational intermediates can validate pathways .

Q. What strategies mitigate competing side reactions during functionalization of the bromo-fluoroethyl group?

  • Methodology :

  • Protecting groups : Temporarily block the methoxy group with TMSCl to prevent unwanted ether cleavage during nucleophilic substitutions ( ).
  • Catalyst tuning : Use Pd(PPh₃)₄ instead of CuI for Suzuki-Miyaura couplings to avoid homocoupling byproducts ( ).
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, reducing elimination side products ( ).

Q. How does the electronic environment of the methoxy group influence reactivity in cross-coupling reactions?

  • Methodology : The methoxy group’s electron-donating nature activates the benzene ring for electrophilic substitution but deactivates it toward nucleophilic attacks. In , methoxy-directed coupling with fluorobenzyl groups achieved 91% yield via enhanced resonance stabilization. Contrast this with , where methoxy’s steric bulk reduced iodovinyl sulfonylation efficiency by 10–15%. Hammett σ⁺ values can quantify electronic effects .

Data Contradiction & Validation

Q. How should researchers address conflicting NMR data for bromo-fluoroethyl-substituted aromatics?

  • Methodology : Discrepancies in coupling constants (e.g., J = 8.3 Hz vs. 7.6 Hz in vs. ) may arise from solvent polarity or temperature. Validate assignments via 2D NMR (HSQC, COSY) and compare with literature analogs. For example, reports δ 6.65–6.86 ppm for aromatic protons, while shows δ 6.50–6.60 ppm for similar systems, suggesting solvent-induced shifts (CDCl₃ vs. DMSO-d₆) .

Application-Oriented Questions

Q. What are the potential applications of this compound in medicinal chemistry?

  • Methodology : The bromo-fluoroethyl group serves as a versatile handle for late-stage functionalization. In , analogous brominated compounds were used to synthesize kinase inhibitors via Pd-catalyzed cross-coupling. The methoxy group enhances bioavailability by improving solubility, as demonstrated in for CNS-targeting molecules.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene
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1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene

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